Cas no 898346-40-2 (2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol)

2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 化学的及び物理的性質
名前と識別子
-
- 2-ethyl-5-[(4-methylpiperazin-1-yl)-phenylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
- 2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol
-
- インチ: 1S/C18H23N5OS/c1-3-14-19-18-23(20-14)17(24)16(25-18)15(13-7-5-4-6-8-13)22-11-9-21(2)10-12-22/h4-8,15,24H,3,9-12H2,1-2H3
- InChIKey: FUOJRCLNSMCZRH-UHFFFAOYSA-N
- SMILES: N1=C(CC)N=C2SC(C(N3CCN(C)CC3)C3=CC=CC=C3)=C(O)N12
2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2631-0378-30mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-1mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-15mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-3mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-50mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-10mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-20mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-40mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-5μmol |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2631-0378-75mg |
2-ethyl-5-[(4-methylpiperazin-1-yl)(phenyl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol |
898346-40-2 | 90%+ | 75mg |
$208.0 | 2023-05-16 |
2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol 関連文献
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-olに関する追加情報
Recent Advances in the Study of 2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS: 898346-40-2)
The compound 2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS: 898346-40-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique triazolothiazole core, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanism of action, and potential clinical applications, making it a subject of intense scientific inquiry.
One of the key areas of research has been the compound's interaction with specific biological targets. Preliminary findings suggest that 2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol exhibits high affinity for certain kinase enzymes, which play a critical role in cell signaling pathways. This property has sparked interest in its potential use as a kinase inhibitor, particularly in the treatment of cancers where dysregulated kinase activity is a hallmark. In vitro studies have demonstrated its efficacy in inhibiting the proliferation of cancer cell lines, with notable activity against breast and lung cancer models.
Further investigations into the compound's pharmacokinetic profile have revealed favorable absorption and distribution characteristics. The presence of the 4-methylpiperazine moiety is believed to enhance its solubility and bioavailability, addressing a common challenge in drug development. Additionally, metabolic stability studies indicate that the compound undergoes minimal degradation in the liver, suggesting a prolonged half-life and reduced dosing frequency. These attributes position it as a promising candidate for further preclinical development.
Recent synthetic efforts have also focused on optimizing the production of 2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol. Advances in catalytic methods have enabled more efficient and scalable synthesis routes, reducing the cost and complexity of production. Researchers have explored various modifications to the core structure to enhance its therapeutic index, with some derivatives showing improved selectivity and reduced off-target effects. These developments underscore the compound's versatility and potential for structural optimization.
In addition to its anticancer properties, emerging studies suggest that the compound may have applications in treating neurodegenerative diseases. Preliminary data indicate its ability to modulate neuroinflammatory pathways, which are implicated in conditions such as Alzheimer's and Parkinson's diseases. While these findings are still in the early stages, they open new avenues for research and highlight the compound's broad therapeutic potential.
Despite these promising results, challenges remain in the development of 2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol as a therapeutic agent. Issues such as potential toxicity, drug-drug interactions, and the need for targeted delivery systems must be addressed in future studies. Ongoing research aims to elucidate these aspects and pave the way for clinical trials. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical applications.
In conclusion, 2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol (CAS: 898346-40-2) represents a compelling area of research in chemical biology and drug development. Its unique structural features, combined with its promising pharmacological properties, make it a valuable candidate for further investigation. As research progresses, this compound may emerge as a key player in the treatment of various diseases, offering new hope for patients and advancing the frontiers of medical science.
898346-40-2 (2-ethyl-5-(4-methylpiperazin-1-yl)(phenyl)methyl-1,2,4triazolo3,2-b1,3thiazol-6-ol) Related Products
- 1127247-34-0(NHS-M-DPEG)
- 866348-62-1(N-(3,5-dimethoxyphenyl)-2-6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-ylacetamide)
- 1785765-42-5(4-(1-Methyl-1H-[1,2,4]triazol-3-yl)-benzoic acid methyl ester)
- 2308463-69-4(2-(2S)-1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)oxolane-2-carbonylpiperidin-2-ylacetic acid)
- 1820579-90-5((2S,3S)-2-(1-ethylimidazol-2-yl)tetrahydropyran-3-amine;dihydrochloride)
- 120877-65-8(3-(2-isocyanatoethyl)pyridine)
- 1804895-75-7(2-Methoxy-3-nitro-6-(trifluoromethoxy)pyridine-5-methanol)
- 2137450-77-0(5-bromo-N-(4-hydroxy-2-oxooxolan-3-yl)pentanamide)
- 2503209-13-8(2-ethynyloxan-4-amine hydrochloride, Mixture of diastereomers)
- 122274-98-0(1,6-Anhydro-β-d-cellopentose)




